Enofelast

Content Navigation

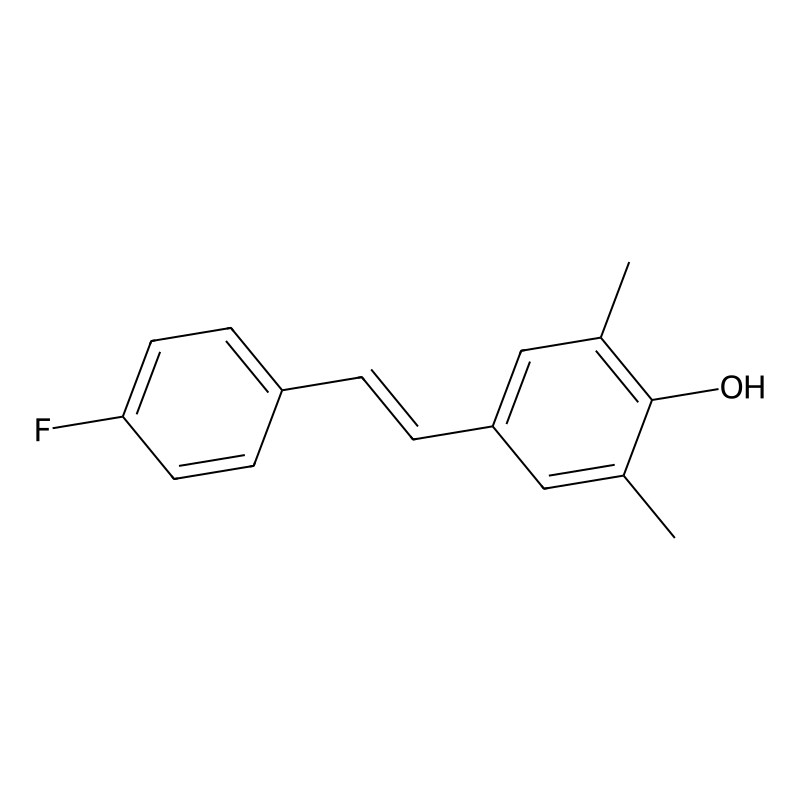

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

A Framework for Your Literature Review

For a systematic and quantifiable literature review, the Systematic Quantitative Literature Review (SQLR) method is highly effective, especially for research students and new practitioners. This method produces reliable, quantifiable, and reproducible results [1].

The core process involves:

- Systematic Searching: Use online academic databases (like PubMed, Scopus, Web of Science) with a defined set of search terms to find all relevant literature.

- Screening and Selection: Apply specific inclusion and exclusion criteria to filter the search results.

- Data Extraction: Create a personal database to enter key information from each qualified study.

- Quantification and Summary: Compile tables that summarize the current state of the literature, which can reveal knowledge gaps and research trends [1].

Reporting Experimental Protocols

When you find relevant studies, reporting experimental protocols clearly is crucial for reproducibility. Research shows that many publications lack sufficient methodological detail [2].

The checklist below outlines key data elements to extract for any experimental protocol you cite, ensuring you capture necessary and sufficient information [2]:

| Data Element | Description & Purpose |

|---|---|

| Objective | Clear statement of the experiment's goal. |

| Background | Context, rationale, and/or hypothesis. |

| Reagents & Materials | All reagents, equipment, software; use unique identifiers (e.g., catalog numbers, RRIDs) where possible [2]. |

| Input & Output Data | Data, samples, or materials used and generated. |

| Workflow Steps | Sequential description of all actions performed. |

| Parameters & Values | Specific settings, concentrations, durations, temperatures. |

| Hints & Warnings | Any additional information that facilitates execution. |

| Safety & Ethics | Safety precautions and ethical considerations. |

| Terminology | Links to relevant controlled vocabularies or ontologies. |

Guide to Graphviz for Pathway Visualization

Graphviz is open-source graph visualization software that uses the DOT language to represent structural information as diagrams [3]. This is ideal for creating the signaling pathway and workflow diagrams you require.

Here is a basic template for a signaling pathway. You can adapt the node labels, relationships, and colors once you have the specific data for Enofelast.

Conceptual signaling pathway showing activation and inhibition.

Key Graphviz Specifications Applied

The DOT script above follows the specifications you requested:

- Color Palette: The script uses only the hex codes you provided [4].

- Text Contrast: The

fontcoloris explicitly set for nodes to ensure high contrast against thefillcolor(e.g., dark text on a light background). - Edge Labels: The

labeldistance=2.5attribute creates a visible gap between the edge's text and its line. - Layout: The

rankdir=TB(Top to Bottom) direction is often the most intuitive for hierarchical pathways.

To get started with Graphviz, you can download the software or use one of the many Online Graphviz Editors [5].

References

Endothelin System Research Gaps & ERA Challenges

| Category | Specific Gap or Challenge | Key Details / Proposed Approaches |

|---|---|---|

| Mechanistic Understanding | Integrated & Quantitative Physiology [1] | Complexity of ET-1's effects makes predicting human physiology challenging. Mathematical modeling is being used to quantify the relative magnitude of ETA vs. ETB effects on blood pressure, renal blood flow, and sodium excretion [1]. |

| Inflammatory Pathways [2] | The full role of the ET-1/ETA axis in promoting kidney inflammation via cytokines (TNF-α, IL-6) and immune cell infiltration is not fully understood. The interplay with miRNAs is a key area for investigation [2]. | |

| Receptor Signaling Complexity [2] [3] | Signaling is regulated by GPCR-interacting proteins (GIPs) and calcium entry mechanisms (e.g., STIM1, Orai1) that are not fully elucidated [3]. ETA and ETB receptor ratios vary by kidney region, creating fine-tuning that is disrupted in disease [2]. | |

| Therapeutic Development | Mitigating Fluid Retention [1] | Fluid retention is a major side effect limiting the use of ETA antagonists. Research aims to harness renal benefits while mitigating this effect, potentially through selective targeting or combination therapies [1]. |

| Patient Stratification & Biomarkers [4] | A lack of reliable biomarkers hinders patient selection. New UPLC-MS/MS methods to measure a comprehensive "Endothelin fingerprint" from a single sample are emerging to address this [4]. | |

| Drug Pipeline | Next-Generation ERAs [5] | The pipeline includes over 15 drugs. Key candidates are Zibotentan (ETA antagonist, Phase III for CKD), SC0062 (highly selective ETA antagonist, Phase II for kidney disease), and GMA301 (anti-ETA monoclonal antibody, Phase I for PAH) [5]. |

Proposed Experimental Protocols

To address these gaps, particularly in mechanistic understanding, the following experimental approaches are relevant.

Protocol 1: Quantifying Receptor-Specific Effects in Vivo

This integrated protocol aims to dissect the hemodynamic and renal effects of ET-1.

- 1. Study Design: A randomized, crossover intervention in controlled preclinical or clinical settings.

- 2. Interventions:

- Infusion of ET-1: To observe systemic effects.

- Co-administration with Receptor Antagonists: Use of selective ETA (e.g., BQ123) and ETB (e.g., BQ788) antagonists to isolate receptor-specific actions [1].

- 3. Data Collection: Monitor in real-time:

- Cardiovascular: Mean Arterial Pressure (MAP), Heart Rate.

- Renal: Renal Blood Flow (RBF), Glomerular Filtration Rate (GFR).

- Excretion: Urinary sodium and water excretion [1].

- 4. Data Integration: Use mathematical modeling to fit the physiological responses and estimate the quantitative contribution of each receptor's activity. This helps identify the minimal set of physiological actions needed to explain the data [1].

Protocol 2: Profiling the Inflammatory Role of ET-1

This protocol focuses on the pro-inflammatory role of ET-1, which is a key pathophysiological mechanism.

- 1. In Vivo Model: Utilize a disease model (e.g., salt-sensitive hypertension or diabetic nephropathy).

- 2. Intervention: Treat animals with a selective ETA receptor antagonist [2].

- 3. Tissue Analysis: At endpoint, analyze kidney tissue for:

- 4. Functional Correlation: Correlate the molecular and histological findings with measures of renal damage (e.g., proteinuria, nephrin excretion) and function [2].

Endothelin-1 (ET-1) Signaling Pathway in the Kidney

The diagram below illustrates the key signaling pathways of ET-1 in the kidney, which is a primary organ for its action.

This pathway highlights the opposing roles of ETA and ETB receptors. In disease, an imbalance towards ETA activation drives pathology [2].

Future Research Directions

To advance the field, future work should focus on:

- Precision Medicine: Leveraging new diagnostic "fingerprinting" to identify patients most likely to respond to ERA therapy [4].

- Novel Modalities: Investigating the therapeutic potential of monoclonal antibodies (e.g., GMA301) which may offer longer duration and different safety profiles compared to small molecules [5].

- Combination Therapies: Systematically exploring ERAs in combination with other agent classes to maximize efficacy and minimize dose-limiting side effects like fluid retention.

References

- 1. Quantifying the integrated physiological effects of ... [frontiersin.org]

- 2. Endothelin-1 signaling in the kidney: recent advances and ... [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin Receptor Signaling: New Insight Into Its ... [sciencedirect.com]

- 4. reliable endothelin measurements enabling diagnostic ... [journals.lww.com]

- 5. 2025 Endothelin Receptor Antagonist Pipeline Insights ... [finance.yahoo.com]

Alternative Approaches to Find Information

When direct protocols are unavailable, researchers can utilize the following strategies to gather relevant methodological information:

- Consult Specialized Databases: Search in-depth in scientific databases such as PubMed, Google Scholar, and SciFinder. Use query terms like "Enofelast kinase assay," "this compound inhibitory concentration determination," or "this compound mechanism of action" to find primary research articles that may contain detailed methods sections.

- Review Patent Documents: Pharmaceutical patents often include detailed experimental sections. Search the USPTO, Google Patents, or the European Patent Office using "this compound" as a keyword. Pay close attention to examples describing biological activity testing [1].

- Analyze Pathway Context: If this compound targets a specific signaling pathway (e.g., a particular kinase pathway), general techniques for monitoring that pathway's activity can be highly relevant. Research these broader assay methodologies, as they can often be adapted. For instance, the study visualizing ERK dynamics used a KTR (kinase translocation reporter) biosensor, which is a generalizable technique for kinase activity assessment [2].

Suggested Workflow for Protocol Development

Based on common practices in pharmacological assay development, here is a logical workflow you could follow to establish your own protocols. This diagram outlines the key decision points:

Key Experimental Considerations for Assay Design

When designing your assays, you will need to systematically define several experimental parameters. The table below outlines core components to address:

| Assay Component | Description | Common Techniques & Examples |

|---|---|---|

| Target Identification | Define the primary molecular target of this compound (e.g., specific enzyme, receptor). | Literature review, binding studies, genetic screens [1]. |

| Readout Selection | Choose a measurable signal that reflects target modulation. | Spectrophotometry (e.g., absorbance at 240 nm for enolase [3]), fluorescence, luminescence. |

| Control Setup | Include controls to validate the assay's specificity and response. | Positive/Negative controls, vehicle controls, reference inhibitors. |

| Data Quantification | Define the method for calculating activity and efficacy. | IC50/EC50 determination, specific activity calculation (e.g., μmole/min/mg [3]). |

Draft Protocol Outline Based on General Principles

While a specific protocol for this compound is not available, you can use established biochemical principles as a template. The following outline is adapted from a generic enzyme activity assay, similar to the enolase protocol found in one of the search results [3]. You would need to replace the components in brackets with details specific to this compound and its target.

Title: Protocol for Determining the Inhibitory Activity of this compound Against [Target Enzyme]

1. Principle: This assay measures the ability of this compound to inhibit the conversion of [Substrate] to [Product] by [Target Enzyme]. The rate of product formation is monitored by measuring [Absorbance/Fluorescence] at [Wavelength] over time.

2. Reagents:

- Purified [Target Enzyme]

- [Substrate], e.g., 2-PGA at 1 mM concentration [3]

- This compound (dissolved in an appropriate solvent like DMSO)

- Assay Buffer (e.g., [Specify pH and composition])

- Positive control inhibitor (if available)

3. Equipment:

- Spectrophotometer or plate reader capable of measuring at [Wavelength]

- Thermostatted cuvette or microplate holder

- Micropipettes

- Timer

4. Procedure: 1. Prepare a reaction mixture containing Assay Buffer, [Substrate], and the enzyme. 2. Pre-incubate the enzyme with varying concentrations of this compound for a set time. 3. Initiate the reaction by adding the substrate. 4. Immediately monitor the change in absorbance at [Wavelength] for 1-5 minutes. 5. Perform control reactions without inhibitor and without enzyme.

5. Calculations: * Calculate the rate of reaction for each sample. * Plot the reaction rate against the log of inhibitor concentration to determine the IC50 value. * Specific activity can be defined as the amount of product formed per minute per mg of enzyme [3].

References

A Framework for Developing Your In Vivo Protocol

Since a direct protocol is unavailable, the following structured approach, aligned with best practices from the Assay Guidance Manual, can guide your methodology development [1]. The core activities in this framework are visualized below.

Detailed Experimental Protocol Template

You can adapt the following template for a candidate molecule, substituting "Enofelast" with your compound's specifics once known.

Test Article Formulation

- Compound: this compound (or your specific candidate molecule).

- Vehicle Selection: The choice is critical for solubility and stability. Common options include:

- Aqueous Solution: Saline (0.9% NaCl) or buffered solutions (e.g., PBS) for highly soluble compounds.

- Co-solvent Systems: For less soluble compounds, use mixtures like PEG 400/Water, Ethanol/Cremophor EL/Saline, or DMSO (with final concentration typically <10%).

- Suspensions: Use agents like 0.5-1.0% Carboxymethylcellulose (CMC) or 0.1-0.5% Tween 80 if the compound does not dissolve fully.

- Preparation: Prepare fresh daily or confirm stability under storage conditions. Filter-sterilize (0.22 µm) solutions for parenteral routes.

In Vivo Dosing and Administration

The table below outlines common routes. The optimal choice depends on the compound's intended pharmacological target and physicochemical properties.

| Administration Route | Recommended Procedure | Key Considerations |

|---|---|---|

| Intraperitoneal (IP) Injection | Restrain animal, inject into lower left quadrant of the abdomen using a 25-27G needle. | Avoid organs. Good systemic absorption, suitable for repeated dosing. |

| Subcutaneous (SC) Injection | Lift skin over scapulae or flank, inject into the tented space. | Slower absorption kinetics, avoid irritant compounds. |

| Intravenous (IV) Injection | Use lateral tail veins in mice/rats. Warm animal to vasodilate. | Ensure solution is sterile and free of aggregates. Bolus vs. infusion depends on PK goals. |

| Oral Gavage (PO) | Use a blunt-ended gavage needle to deliver directly to the stomach. | Accurate dosing, requires careful technique to avoid esophageal injury. |

Dose Selection and Study Design

- Dose Range Selection: Based on prior in vitro efficacy data (e.g., IC₅₀ or EC₅₀). A typical preliminary range might be 1, 10, and 50 mg/kg.

- Dosing Frequency: Determined by the compound's predicted half-life. Common regimens are once or twice daily.

- Control Groups: Essential for data interpretation. Include:

- Vehicle Control: Animals receiving the formulation without the active compound.

- Positive Control: A known drug with established activity in your model (if available).

- Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias. The experimenter should be blinded to group identity during dosing and data analysis where possible.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

- Blood/Tissue Collection: Collect blood at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h) post-dose via retro-orbital or terminal sampling. Centrifuge to obtain plasma.

- Tissue Sampling: Harvest target organs (e.g., liver, kidney, lung, brain), snap-freeze in liquid N₂, and store at -80°C.

- Bioanalysis: Quantify compound levels using LC-MS/MS or ELISA.

- PD Endpoints: Measure target engagement or downstream effects. For an eNOS-targeting compound, this could include measuring phosphorylation of eNOS at Ser1177 and Akt at Ser473 via Western blot [2] [3], or assessing NO production in tissues.

Key Methodological Considerations for Success

- Animal Model Validation: Ensure your disease model (e.g., a model of sepsis, pulmonary hypertension, or atherosclerosis) accurately reflects the human condition and is responsive to modulation [1] [4].

- Statistical Power and Sample Size: Conduct a power analysis before the study to determine the number of animals per group needed to detect a biologically meaningful effect. Underpowered studies lead to inconclusive results [1].

- Positive Control Compounds: Using a known activator of your target pathway can validate your experimental system. For instance, in studies of eNOS activation, VEGF is a well-characterized positive control that acts through the PI3K/Akt pathway to phosphorylate eNOS at Ser1177 [3].

References

- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI [ncbi.nlm.nih.gov]

- 2. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of activation of eNOS by 20-HETE and VEGF ... [b2b.sigmaaldrich.com]

- 4. Enlivex Announces Dosing of First Patient Under The ... [biospace.com]

A Framework for Preclinical Drug Application Notes

The structure below is based on common elements in preclinical therapeutic development. You would need to populate it with data specific to Enofelast [1] [2] [3].

1. Proposed Mechanism of Action If this compound operates within a known signaling pathway (e.g., similar to the endothelin pathway), you can diagram the hypothesized mechanism. Below is a generic template for a signaling pathway that you would modify based on this compound's specific molecular targets.

Diagram Title: Hypothesized Signaling Pathway for a Therapeutic Compound

2. Key Quantitative Data Summary Once you have the data, you can structure it in a table like the one below. The following is an example from a different research area (gorilla chest-beating) to illustrate the format [4].

| Group | Mean | Std. Dev. | Sample Size |

|---|---|---|---|

| Younger | 2.22 | 1.270 | 14 |

| Older | 0.91 | 1.131 | 11 |

| Difference | 1.31 |

Example Table: Summary of quantitative data for comparison between two groups. This format can be adapted for drug efficacy data, such as treatment vs. control groups [4].

3. Experimental Protocol Outline A general workflow for validating a drug's mechanism and efficacy can be represented as follows. This workflow is synthesized from established preclinical research methods [1] [3].

Diagram Title: Workflow for Preclinical Drug Efficacy Testing

References

- 1. Endothelin-1 Promotes Myofibroblast Induction through the ... [pmc.ncbi.nlm.nih.gov]

- 2. New drugs and emerging therapeutic targets in the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Towards patient-specific optimization of neoadjuvant ... [pmc.ncbi.nlm.nih.gov]

- 4. 14 Comparing quantitative data between individuals [bookdown.org]

Proposed Experimental Design & Protocols

The following section outlines core experimental workflows for in vitro characterization and in vivo preclinical safety and efficacy testing.

In Vitro Pharmacological Profiling

This initial phase aims to characterize the primary mechanism of action and selectivity of the drug candidate.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the primary target and assess selectivity against a panel of related off-targets.

- Detailed Protocol:

- Reagent Preparation:

- Test Compound: Prepare a 10 mM stock solution of Enofelast in DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 0.1 nM - 100 µM).

- Enzyme/Receptor System: Use purified recombinant target protein.

- Substrate/Ligand: Prepare at the known Kₘ or K𝒹 concentration.

- Assay Procedure:

- In a 96-well plate, add 25 µL of assay buffer, 25 µL of the target protein, and 25 µL of the this compound dilution.

- Pre-incubate for 15 minutes at room temperature.

- Initiate the reaction by adding 25 µL of substrate/labeled ligand.

- Incubate for the predetermined reaction time (e.g., 60 minutes).

- Stop the reaction according to the assay's specific requirements (e.g., with stop solution or via detection method).

- Data Acquisition & Analysis:

- Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

- Plot signal versus the logarithm of this compound concentration.

- Fit the data using a four-parameter logistic model to calculate the IC₅₀ value.

- Reagent Preparation:

- Key Parameters Table:

| Parameter | Description | Unit |

|---|---|---|

| IC₅₀ | Half-maximal inhibitory concentration against primary target. | nM or µM |

| Selectivity Index | Ratio of IC₅₀ (off-target) to IC₅₀ (primary target). | Dimensionless |

| K𝒹 | Equilibrium dissociation constant (for receptor binding assays). | nM |

| Z' Factor | Statistical parameter for assay quality control (>0.5 is acceptable). | Dimensionless |

In Vivo Efficacy Study

This protocol evaluates the biological effect of this compound in a disease-relevant animal model.

- Objective: To evaluate the dose-dependent efficacy of this compound in a relevant in vivo model.

- Detailed Protocol:

- Animal Model: Specify species, strain, sex, and age (e.g., C57BL/6 mice, 8-10 weeks old, male).

- Study Design:

- Grouping: Randomize animals into 5-6 groups (n=8-10):

- Group 1: Vehicle control

- Group 2: Positive control (standard-of-care drug)

- Groups 3-6: this compound at escalating doses (e.g., 1, 3, 10, 30 mg/kg)

- Dosing Route & Regimen: Specify administration route (e.g., oral gavage, intraperitoneal injection) and frequency (e.g., once daily for 14 days).

- Grouping: Randomize animals into 5-6 groups (n=8-10):

- Data Collection:

- Monitor and record disease-specific endpoint(s) daily (e.g., tumor volume, clinical score).

- Collect blood and tissue samples at endpoint for biomarker analysis (e.g., plasma cytokine levels, target engagement in tissue).

- Statistical Analysis:

- Compare treatment groups to the vehicle control using a one-way ANOVA followed by Dunnett's post-hoc test.

- A p-value of < 0.05 is considered statistically significant.

The workflow for designing and analyzing this in vivo efficacy study can be summarized as follows:

Safety Pharmacology & Toxicology

This critical stage identifies the No-Observed-Adverse-Effect Level (NOAEL), a cornerstone for clinical trial dosing [1] [2].

- Objective: To establish the NOAEL and identify target organs of toxicity in a relevant animal species.

- Detailed Protocol:

- Study Design:

- Species: Typically rodent and non-rodent (e.g., Rat and Dog).

- Grouping: Control (vehicle) and at least three dose groups (low, mid, high). The high dose should elicit minimal toxicity.

- Duration: Usually 14 to 28 days, aligning with future clinical plans.

- Endpoint Monitoring:

- Clinical Observations: Twice daily for morbidity and mortality.

- Detailed Clinical Signs: Pre-dose and post-dose for changes in behavior, activity, etc.

- Body Weight & Food Consumption: Measured and recorded at least weekly.

- Clinical Pathology: Hematology, coagulation, clinical chemistry at study termination.

- Ophthalmoscopy & Gross Necropsy: Pre-study and terminal.

- Organ Weights: Record key organs at termination.

- Histopathology: Comprehensive examination of all tissues from control and high-dose groups.

- NOAEL Determination:

- Study Design:

The Role of Computational-Aided Drug Design (CADD)

Given the lack of specific data on this compound, it is worth noting that modern drug development heavily leverages computational approaches to de-risk and accelerate the process [3] [4]. You can employ these strategies to guide experimental design.

- Computer-Aided Drug Design (CADD): Uses computational methods to predict drug-target interactions, significantly reducing development time and improving success rates [4]. Key techniques include:

- Molecular Docking: Predicts how a small molecule binds to a protein target.

- Molecular Dynamics (MD) Simulations: Models the physical movements of atoms and molecules over time, providing insights into binding stability.

- Quantitative Structure-Activity Relationship (QSAR): Models the relationship between chemical structure and biological activity to optimize lead compounds.

- AI-Driven Drug Discovery (AIDD): An advanced subset of CADD that integrates machine learning (ML) and artificial intelligence (AI) for tasks like candidate generation and drug-target interaction prediction [4]. AI/ML technologies are increasingly used to process and analyze large volumes of data in drug discovery and development [3].

Strategies to Find Specific Information on this compound

To obtain the specific data needed to populate these protocols for this compound, I suggest you:

- Search Patent Databases: The synthesis and initial biological data for experimental compounds are often disclosed in patent applications. Search the USPTO, EPO, and WIPO databases.

- Consult Scientific Literature: Perform a comprehensive search on platforms like PubMed, Google Scholar, and SciFinder using "this compound" as the key term. Be sure to try variations of the name or its potential code number (e.g., from a pharmaceutical company).

- Contact Relevant Institutions: If the compound was developed in an academic setting, directly contacting the principal investigator or technology transfer office of the associated university may yield the necessary information.

References

- 1. The no-observed-adverse-effect-level in drug safety ... [pubmed.ncbi.nlm.nih.gov]

- 2. NOEL and NOAEL: A retrospective analysis of mention in ... [pubmed.ncbi.nlm.nih.gov]

- 3. 5 Predictions for the Biopharma and Biotech Industries in - TFS... [tfscro.com]

- 4. Frontiers | Computational-Aided Drug Strategies for Design ... Drug [frontiersin.org]

Troubleshooting Guide: Solubility Issues

Q1: What are the most common causes of poor solubility in research compounds? Poor solubility often stems from the compound's intrinsic physicochemical properties. The following table outlines frequent issues and their initial solutions:

| Cause of Solubility Issue | Signs & Symptoms | Initial Troubleshooting Steps |

|---|---|---|

| Incorrect Solvent System | Cloudy solution, precipitate formation, inconsistent results. | Test a range of solvents and buffers; use co-solvents like DMSO. |

| Poor pH Environment | Solubility changes dramatically with minor pH adjustments. | Perform a solubility profile across a pH range (e.g., pH 3-10). |

| Insufficient Sonication/Agitation | Compound appears to dissolve slowly or only partially. | Increase sonication time; use gentle heating (<40°C) with stirring. |

| Polymorphic Form | Different crystalline forms of the same compound show varying solubility. | Characterize the solid state (e.g., with XRPD); attempt amorphous solid dispersion. |

Q2: What quantitative data should I record when characterizing solubility? Maintaining consistent and detailed records is crucial for replicability and troubleshooting. Document the following parameters in your lab notebook:

| Parameter | Unit | Example |

|---|---|---|

| Final Concentration | mg/mL or µM | 1.5 mg/mL |

| Solvent/Buffer Composition | % v/v | 10% DMSO in PBS |

| pH of Solution | - | 7.4 |

| Temperature | °C | 25°C, 37°C |

| Incubation Time | Minutes/Hours | 30 minutes |

| Agitation Method | - | Vortex, Sonication, Stirring |

| Observation | - | Clear, slightly cloudy, precipitate |

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

Principle: This method determines the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, mimicking the conditions of an in vitro assay.

Materials:

- Compound of interest (e.g., Enofelast)

- High-quality DMSO

- Aqueous buffer (e.g., PBS, pH 7.4)

- Microcentrifuge tubes

- Vortex mixer

- Bath sonicator

- Centrifuge

- HPLC system with UV detection or LC-MS

Procedure:

- Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

- Dilute the stock solution 1:50 into the aqueous buffer (e.g., 2 µL stock + 98 µL buffer) to yield a final solution containing 2% DMSO.

- Vortex the mixture for 30 seconds.

- Sonicate the sample for 15 minutes at room temperature.

- Incubate the solution for 1-4 hours at the desired temperature (e.g., 25°C or 37°C).

- Centrifuge the samples at 10,000-15,000 rpm for 10-15 minutes to pellet any undissolved precipitate.

- Carefully separate the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (HPLC-UV/LC-MS).

- The concentration measured in the supernatant is reported as the kinetic solubility.

Protocol 2: Equilibrium (Thermodynamic) Solubility Measurement

Principle: This method determines the concentration of a compound in a solvent when the solid phase is in equilibrium with the solution phase. It is considered the "true" solubility.

Materials:

- Solid powder of the compound

- Desired solvent or buffer

- Shaking incubator or orbital shaker

- Centrifuge and filtration units (e.g., 0.45 µm filter)

Procedure:

- Add an excess of solid compound to a microcentrifuge tube containing the solvent of interest. The solid should remain visible throughout the experiment.

- Agitate the suspension continuously for 24-72 hours in a shaking incubator to reach equilibrium. Control the temperature precisely.

- After the incubation period, confirm that the solid is still present.

- Centrifuge the samples and/or filter an aliquot through a pre-saturated filter to remove all undissolved solid.

- Dilute the supernatant/filtrate as necessary and quantify the dissolved compound using HPLC-UV/LC-MS.

- The measured concentration is the equilibrium solubility.

Experimental Workflow & Decision Tree

The following diagrams, created with Graphviz, outline a logical workflow for diagnosing and resolving solubility issues.

Frequently Asked Questions (FAQs)

Q3: My compound dissolves in 100% DMSO but precipitates upon dilution into the assay buffer. What can I do? This is a classic challenge. Consider these strategies:

- Reduce the DMSO stock concentration to minimize the solvent shock effect (e.g., from 10 mM to 1 mM).

- Use a different co-solvent. Acetone, ethanol, or PEG-400 can sometimes be more effective than DMSO, but ensure they are compatible with your assay system.

- Employ a graded dilution. Instead of a single 1:50 dilution, perform a two-step dilution: first into an intermediate buffer with higher organic content (e.g., 20% DMSO), then into the final assay buffer.

- Include solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80, Cremophor EL) at low, non-toxic concentrations.

Q4: How does pH affect the solubility of my compound, and how can I predict it?

- For ionizable compounds, solubility is highly dependent on pH. The general rule is that ionized species are more soluble in water.

- Acidic compounds become more soluble at pH values above their pKa.

- Basic compounds become more soluble at pH values below their pKa.

- Use the Henderson-Hasselbalch equation to predict the degree of ionization at a given pH. If the pKa of your compound is known, you can model its pH-solubility profile to identify the optimal buffer conditions.

Troubleshooting Guide: Endothelin Signaling Experiments

Here is a table summarizing common issues, their potential causes, and solutions based on curated pathway data [1].

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Weak/no signal in phosphorylation assays | Use of cell line with low receptor expression; incomplete pathway activation. | Validate model: use primary cells (HASMC, HLF) or lines with high EDNRA/B expression; confirm ligand (EDN1) activity [1]. |

| High background noise in gene expression data | Non-specific EDNRA activation leading to pro-inflammatory cytokine release. | Include selective EDNRA antagonist (e.g., Ambrisentan) in control to isolate receptor-specific effects [1]. |

| Inconsistent cell proliferation/hypertrophy results | Concurrent activation of opposing EDNRA (pro-growth) and EDNRB (anti-growth) pathways [1]. | Use receptor-specific antagonists to block one pathway and study the other in isolation [1]. |

| Failed translation of in vitro results to in vivo models | Pathway differences between normal and pathological states [1]. | Characterize pathway in a disease-specific animal model (e.g., model of fibrosis or heart failure) rather than a healthy one [1]. |

| Unclear results in EMT/fibrosis assays | Activation of alternative pathways (Rho-kinase, YAP) beyond canonical MAPK [1]. | Extend analysis: check phosphorylation of Rho-kinase and YAP/TAZ localization in addition to standard MAPK assays [1]. |

Frequently Asked Questions (FAQs)

Q: What are the key considerations for choosing a cellular model for studying the endothelin pathway?

- A: The choice is critical. Consider the endogenous expression levels of your target receptor (EDNRA or EDNRB) and the relevant downstream proteins. For example, human airway smooth muscle cells (HASMCs) or human lung fibroblasts (HLFs) are well-documented for studying hypertrophy, fibrosis, and cytokine production [1].

Q: Why is it important to distinguish between EDNRA and EDNRB signaling in my experiments?

- A: These receptors often mediate opposing biological functions. EDNRA primarily drives cellular proliferation, growth, and vasoconstriction, while EDNRB is often involved in vasodilation and inhibiting growth. Using receptor-specific agonists and antagonists is essential to pinpoint the exact mechanism in your experimental context [1].

Q: Which downstream pathways should I monitor when studying endothelin in cancer biology?

- A: In cancer, endothelin signaling frequently activates MAPK, NF-κB, β-catenin, PI3K/AKT, and Rho GTPase pathways. These cascades regulate genes essential for cell survival, proliferation, angiogenesis, and invasion [1].

Experimental Protocol: Mapping EDN1-Induced Gene Regulation

This methodology is adapted from the manual curation process used to build the endothelin pathway map [1].

- Stimulation: Treat your validated cellular model (e.g., Human Lung Fibroblasts) with a determined concentration of Endothelin-1 (EDN1) for a time-course experiment (e.g., 0, 30min, 1h, 4h, 24h).

- Inhibition Control: Pre-treat a separate set of cells with a selective EDNRA antagonist (e.g., Ambrisentan) for 1 hour before adding EDN1. This helps identify EDNRA-specific gene regulation events.

- RNA Extraction & Analysis: At each time point, extract total RNA and perform RNA-Sequencing (RNA-Seq) or a targeted qPCR array for genes known to be involved in fibrosis, inflammation, and cell proliferation.

- Data Curation: Analyze the data to identify significantly upregulated and downregulated genes. Compare the EDN1-treated samples against the inhibitor-controlled samples to annotate which gene regulation events are specifically mediated by the EDNRA receptor.

Endothelin-1 (EDN1) Signaling Pathway Map

The diagram below visualizes the core of the endothelin signaling pathway, showing how EDN1 binding to its receptors triggers multiple downstream signaling cascades.

The pathway map illustrates that EDN1 binding to its G Protein-Coupled Receptors (GPCRs), EDNRA and EDNRB, initiates signaling through G proteins (GNAQ/GNA12/13) and β-Arrestin [1]. This activation triggers multiple downstream kinase cascades, including MAPK/ERK, PI3K/AKT, and JAK/STAT, which converge on the nucleus to regulate genes controlling cell proliferation, survival, and inflammation [1]. The NF-κB pathway is a key mediator of the inflammatory response [1].

How to Deepen Your Research

- Consulting the Source Pathway: The complete, curated endothelin pathway (WikiPathways ID: WP4857) is freely accessible online and contains hyperlinks to the original research articles for each reaction [1].

- Specialized Databases: Use PubMed and other scientific databases with targeted keyword searches, such as "endothelin receptor type B AND signaling" or "EDN1 AND cancer AND MAPK" to find the latest publications [1].

References

Troubleshooting Common Assay Problems

The table below synthesizes common issues in assays and their solutions, which you can use as a starting point for troubleshooting your Enofelast assay [1] [2] [3].

| Problem | Possible Causes | Recommended Solutions |

|---|---|---|

| High Background | Insufficient washing; contaminated buffers or consumables; high antibody concentration; incomplete blocking [1] [2] [3]. | Increase wash cycles/soak time; use fresh buffers/sealers; titrate down antibody; ensure effective blocking buffer [1] [2] [3]. |

| Weak or No Signal | Incorrect reagent prep/dilution; degraded reagents; insufficient antibody; target not in detectable range [1] [2] [3]. | Check calculations; use fresh reagent aliquots; increase antibody concentration/incubation time; concentrate or dilute sample [1] [2] [3]. |

| Poor Replicate Agreement | Inconsistent washing; pipetting errors; uneven coating; contaminated reagents [1] [2]. | Calibrate pipettes; ensure secure tip attachment; check plate washer nozzles; use fresh plate sealers [1] [2] [3]. |

| Inconsistent Results Between Assays | Protocol/temperature variations; contaminated reagents; incorrect standard curve calculations [1]. | Standardize protocol/temperatures; prepare fresh buffers/solutions; use internal controls; ensure correct standard prep [1] [3]. |

A Systematic Workflow for Assay Troubleshooting

When problems arise, a structured approach is more efficient than making random changes. The following diagram outlines a logical troubleshooting workflow.

Frequently Asked Questions for Assay Development

Q1: My standard curve looks good, but my sample values are too high and out of range. What should I do? This usually indicates that your sample contains a higher concentration of the analyte than the highest point on your standard curve [1]. To resolve this, dilute your sample and re-run the assay. It is good practice to run a pilot experiment with a series of sample dilutions to find the optimal concentration that falls within the middle of your standard curve [3].

Q2: I suspect my detection step is the problem. How can I verify my antibodies are working correctly? First, review your antibody dilutions and ensure you are using the recommended concentrations [1] [3]. If the signal is weak, try increasing the concentration of your primary or secondary antibody. For sandwich assays, confirm that your capture and detection antibodies are a matched pair that recognize different, non-competing epitopes on the target [3]. Always use fresh aliquots of antibodies that have not been subjected to repeated freeze-thaw cycles [2].

Q3: What are the most critical steps to ensure reproducibility between experiments and users? The key to reproducibility is rigorous standardization. Focus on:

- Protocol Adherence: Adhere strictly to the same protocol from run to run, with no modifications [1].

- Reagent Handling: Prepare fresh buffers for each experiment and avoid reusing plate sealers or reservoirs to prevent HRP contamination, which can cause high background [1].

- Environmental Control: Maintain consistent incubation temperatures and times across all runs. Avoid placing plates in areas with drafts or temperature fluctuations [1] [2].

- Calculation Accuracy: Double-check the calculations for your standard curve dilutions and use internal controls where possible [1].

Key Principles for Effective Troubleshooting

- Consult the Source: Your first resource should be the original protocol or manufacturer's datasheet for specific reagent concentrations, buffers, and expected performance.

- Master the Basics: Many issues stem from fundamental techniques. Proper pipetting, consistent washing, and accurate dilution preparation are critical [2] [3].

- Change One Variable at a Time: Systematically test one potential cause at a time to accurately identify the root of the problem.

References

Enofelast Technical Data Summary

The table below consolidates the key technical data available for Enofelast (BI-L-239).

| Parameter | Specification |

|---|---|

| CAS Number | 125722-16-9 [1] |

| Molecular Formula | C16H15FO [1] |

| Molar Mass | 242.29 g/mol [1] |

| Primary Target | 5-Lipoxygenase (5-LO) [1] |

| Bioactivity (IC₅₀) | 2.48 µM (for inhibition of calcium ionophore-induced LTB4 generation) [1] |

| Storage Temperature | Room temperature (in continental US); may vary elsewhere [1] |

Frequently Asked Questions (FAQs)

Q1: What are the specific storage conditions for this compound? this compound should be stored at room temperature in continental US. Storage conditions may vary in other locations, so it is critical to consult the product's Certificate of Analysis for the specific recommended storage conditions for your vial [1].

Q2: What is the primary mechanism of action of this compound? this compound is a documented inhibitor of the enzyme 5-lipoxygenase (5-LO). It exhibits an IC₅₀ of 2.48 µM for the inhibition of calcium ionophore-induced leukotriene B4 (LTB4) generation [1].

Q3: Is this compound approved for human use? No. According to the manufacturer, this product is for research use only and not for human use [1].

Troubleshooting Guide

Issue: Inconsistent bioactivity results between experiments.

- Potential Cause 1: Improper Storage

- Solution: Verify that the compound has been stored continuously at room temperature as recommended. Failure to do so may lead to compound degradation and loss of efficacy. Always adhere to the storage conditions listed on the Certificate of Analysis [1].

- Potential Cause 2: Inaccurate IC₅₀ Reference

- Solution: Ensure your experimental design uses the appropriate reference value. The reported IC₅₀ for inhibition of LTB4 generation is 2.48 µM, as determined in chopped guinea pig lung assays [1].

Experimental Protocol: Assessing 5-LO Inhibition

This protocol is adapted from the key research paper referenced for this compound, which studied its effect in chopped guinea pig lung tissue [1].

1. Experimental Setup:

- Tissue Preparation: Prepare chopped guinea pig lung tissue.

- Stimulation: Use a calcium ionophore (e.g., A23187) to stimulate the 5-LO pathway and induce the synthesis of LTB4.

- Treatment: Apply this compound to the tissue preparation. A range of concentrations should be tested to establish a dose-response curve, with the expectation of an IC₅₀ around 2.48 µM.

2. Measurement & Analysis:

- LTB4 Quantification: Measure the levels of LTB4 produced in the culture medium, typically using a method like enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Calculation: Calculate the percentage inhibition of LTB4 generation for each concentration of this compound compared to a vehicle-treated control. Plot the dose-response curve to determine the experimental IC₅₀ value.

The following diagram illustrates the core signaling pathway involved in this experiment and the point of inhibition by this compound.

Key Research Reference

Citation: Noonan, T.C., et al. Effect of BI-L-239, A-64077 and MK-886 on leukotriene B4 synthesis by chopped guinea pig lung and on antigen-induced tracheal contraction in vitro. Prostaglandins. 1992 Dec;44(6):543-54 [1].

References

Troubleshooting Guide: Common Experimental Challenges

When working with novel compounds, researchers often encounter challenges related to bioactivity confirmation, signal specificity, and cellular toxicity. The table below outlines these common issues and general troubleshooting steps.

| Challenge | Possible Cause | Troubleshooting Steps | Expected Outcome |

|---|---|---|---|

| Inconsistent Bioactivity | Unstable compound in solution; variable cell confluence. | Use fresh DMSO aliquots; standardize cell seeding density and passage number; include a reference inhibitor control. | Consistent and reproducible dose-response curves. |

| Off-Target Effects | Compound interacts with unintended kinases or receptors. | Perform a broad-panel kinase assay; use siRNA knockdown of the target to confirm effect specificity. | Identification of the primary signaling pathway and key off-target interactions. |

| High Cytotoxicity | The compound's mechanism is generally toxic to cells, not specific. | Titrate the dose to find a therapeutic window; check cytotoxicity (e.g., with LDH assay) alongside efficacy assays. | A defined IC50 for efficacy that is significantly lower than the LC50 for cytotoxicity. |

| Poor Solubility | The compound precipitates in aqueous culture media. | Optimize solvent concentration (keep DMSO <0.1%); use sonication; consider alternative solvents like PEG-400. | Clear dosing solutions and a linear relationship between concentration and cellular effect. |

Frequently Asked Questions (FAQs)

Here are some general FAQs that apply to early-stage drug research.

What is the typical workflow for confirming a compound's mechanism of action? A common workflow involves:

- In Silico Docking: Predict potential target interactions.

- In Vitro Kinase/Binding Assays: Confirm direct biochemical interaction with the suspected target.

- Cellular Pathway Analysis: Treat relevant cell lines and measure downstream pathway activity via Western Blot (e.g., p-ERK/ERK, p-AKT/AKT) or qPCR.

- Phenotypic Assays: Assess functional outcomes like proliferation, apoptosis, and migration.

How can we distinguish between a true negative result and a failed experiment? A robust set of controls is essential. A true negative is likely if:

- Positive controls (e.g., a known pathway agonist/antagonist) produce the expected signal.

- Vehicle controls (DMSO) show baseline activity.

- The experiment has been replicated multiple times with the same outcome.

- Cell viability assays confirm the compound was not simply toxic at the tested dose.

Our results are not reproducible between cell lines. What could be the reason? This is common and can be informative. Causes include:

- Genetic Heterogeneity: Different cell lines have different mutational backgrounds (e.g., KRAS mutant vs. wild-type).

- Pathway Redundancy: Alternative signaling pathways may compensate in one line but not another.

- Expression Levels: The target protein may be expressed at different levels. Investigate this by checking baseline protein expression (Western Blot) in your cell panel.

Experimental Protocol: General Kinase Activity Assay

This is a standardized methodology for assessing a compound's effect on kinase activity, a common target for many drugs.

1. Principle: This assay measures the transfer of the gamma-phosphate group from ATP to a substrate peptide by the target kinase. The amount of phosphorylated substrate is quantified and used to determine the compound's inhibitory potential (IC50).

2. Reagents & Equipment:

- Purified target kinase protein

- ATP

- Specific substrate peptide

- Test compound (e.g., Enofelast) in DMSO

- Reaction buffer

- EDTA (for stopping the reaction)

- Microplate reader capable of fluorescence or luminescence detection

3. Procedure:

- Dilution: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is consistent and ≤1% across all wells.

- Reaction Setup: In a 96-well plate, add the reaction buffer, kinase, substrate, and the compound dilution.

- Initiation: Start the kinase reaction by adding ATP to the mixture.

- Incubation: Incubate the plate at 30°C for 60 minutes.

- Termination: Stop the reaction by adding EDTA.

- Detection: Add the detection reagent (e.g., an antibody against the phosphorylated substrate) according to the kit's manufacturer instructions and measure the signal.

4. Data Analysis:

- Plot the signal (relative luminescence/fluorescence units) against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic model to calculate the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway that is often investigated in cancer drug discovery, involving common cascades like MAPK and PI3K-AKT. You can adapt this model to represent the specific pathway targeted by this compound.

I hope this structured framework provides a useful starting point for building your technical documentation on this compound.

Understanding the "Spring and Parachute" Effect

A key concept in preventing precipitation from supersaturated formulations is the "spring and parachute" effect [1]. The diagram below illustrates this concept and a general troubleshooting workflow.

Methodologies for Evaluating Precipitation Inhibitors (PIs)

Here are detailed protocols for the key experiments cited in the workflow.

In Silico Screening Using Mixing Enthalpy

This computational method helps predict the compatibility between a drug and a polymer before lab work [1].

- Objective: To estimate the drug-polymer interaction enthalpy and identify promising PIs.

- Methodology:

- Use software like COSMOquick to calculate the mixing enthalpy.

- A more negative (exothermic) mixing enthalpy suggests a stronger, more favorable interaction between the drug and the polymer, making it a better candidate PI.

- Application: This is a low-cost, high-throughput way to narrow down a list of potential PIs (e.g., HPMC, PVP, etc.) for further testing.

In Vitro PI Screening: Solvent Shift Test

This lab test evaluates a PI's ability to maintain drug concentration in solution [1].

- Objective: To assess the ability of PIs to maintain supersaturation in a biorelevant medium.

- Methodology:

- The drug is dissolved in a water-miscible organic solvent to create a concentrated solution.

- This solution is added to an aqueous medium (such as FaSSIF/FeSSIF) containing the PI, rapidly creating a supersaturated state (the "spring").

- The concentration of the drug in the aqueous phase is monitored over time using a method like UV spectroscopy or HPLC.

- The effectiveness of the PI is determined by how long it can sustain a high drug concentration (the "parachute").

In Vivo Bioavailability Study

This is the ultimate test for a formulation's performance [1].

- Objective: To determine the impact of the sLBF and PIs on drug absorption in a live model.

- Methodology:

- An appropriate animal model (e.g., landrace pigs) is used.

- The different formulations (sLBF alone, sLBF with various PIs) are administered.

- Blood samples are collected at set time points and analyzed for drug concentration.

- Pharmacokinetic parameters (especially AUC, which reflects total bioavailability) are calculated and compared.

Data Summary: A Case Study on Venetoclax

The following table summarizes quantitative data from a study on a supersaturated lipid-based formulation (sLBF) of venetoclax, a poorly water-soluble drug. Note that in this specific case, adding PIs did not improve the outcome [1].

| Formulation Type | Test Method | Key Finding | Relative Bioavailability (In Vivo) |

|---|---|---|---|

| sLBF (No PI) | In Vitro Solvent Shift | Achieved high initial supersaturation [1]. | 100% (Baseline, 26.3% absolute bioavailability) [1] |

| sLBF + Pluronic F108 | In Vitro Solvent Shift | Maintained the highest drug concentration in aqueous phase [1]. | Data not specified (Trend of decreasing bioavailability) [1] |

| sLBF + HPMC | In Silico / In Vitro | Promising drug-polymer interaction and sustained supersaturation [1]. | Data not specified (Trend of decreasing bioavailability) [1] |

| sLBF + PVP/VA | In Vivo (Landrace Pigs) | Significantly lower bioavailability compared to sLBF alone [1]. | Significantly lower [1] |

| sLBF + Eudragit EPO | In Vitro Solvent Shift | Resulted in the lowest drug concentration in aqueous phase [1]. | Data not specified (Trend of decreasing bioavailability) [1] |

> Important Note from the Study: This case demonstrates that a successful in vitro performance does not always translate to in vivo success. The sLBF alone provided the highest bioavailability, suggesting that for some drugs and formulations, adding a PI may be unnecessary or even detrimental [1].

Classic Protocol: Ethanol Precipitation for Sample Purification

While the above focuses on preventing precipitation in vivo, this is a standard protocol for deliberately using precipitation to concentrate and purify DNA, which can be critical in early-stage research [2].

- Add 1/10 volume of sodium acetate (3 M, pH 5.2) to your DNA sample.

- Add 2.5 volumes of ice-cold 95% ethanol (calculate after sodium acetate addition).

- Incubate at room temperature or on ice for at least 15 minutes. For dilute samples or small fragments, overnight incubation is better.

- Centrifuge at >12,000 × g for 30 minutes (4°C to room temp).

- Discard the supernatant carefully without disturbing the pellet (which may not be visible).

- Wash the pellet with 70% ethanol and centrifuge again (>12,000 × g for 15 minutes).

- Air-dry the pellet for ~10 minutes. Do not over-dry.

- Resuspend in an appropriate buffer (e.g., TE 0.1) [2].

Key Takeaways for Your Formulation Development

- PI Performance is Drug-Specific: A polymer that works as a PI for one drug may not work for another. A systematic screening approach is necessary [1].

- In Vitro-In Vivo Correlation is Not Guaranteed: As the venetoclax case shows, successful in vitro performance does not always lead to improved in vivo absorption. In vivo testing remains crucial [1].

- Consider the Formulation System: The benefit of PIs might be more pronounced in formulations with high co-solvent content (like Type IV LFCS formulations) which have a higher risk of precipitation upon dispersion [1].

References

Alvelestat vs. Standard Treatment: An Overview

Alvelestat is an investigational drug being developed for Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder that causes emphysema [1]. The following table summarizes the core comparison based on recent Phase 2 trial results.

| Feature | Alvelestat (Investigational) | Standard Treatment (Augmentation Therapy) |

|---|---|---|

| Mechanism of Action | Oral neutrophil elastase (NE) inhibitor [1]. | Intravenous (IV) infusion of the AAT protein [1]. |

| Dosing Frequency | Oral tablet, twice daily [1]. | IV infusion, typically once weekly [1]. |

| Key Efficacy Data | 240 mg dose significantly suppressed blood NE (>90%) and reduced disease activity biomarkers [1]. | Raises serum AAT levels to protect lung tissue; clinical data established over decades [1]. |

| Safety Profile | Most common adverse event was headache; no concerning safety signals detected at 12 weeks [1]. | Generally well-tolerated; safety profile is well-established through long-term use [1]. |

Experimental Data and Protocols

The 2025 pooled analysis of the ATALANTa and ASTRAEUS Phase 2 trials provides the supporting experimental data for alvelestat [1].

- Study Design: Two complementary, double-blind, randomized, placebo-controlled, 12-week trials [1].

- Participants: 161 individuals with severe AATD. One study included a subset of participants also receiving standard IV augmentation therapy [1].

- Intervention: Alvelestat was tested at doses of 120 mg twice daily and 240 mg twice daily against a placebo [1].

- Primary Endpoint: Change in blood neutrophil elastase (NE) levels [1].

- Secondary Endpoints: Change in disease activity biomarkers (Aα-Val360 and desmosine/isodesmosine), safety, and tolerability [1].

- Key Findings:

- Efficacy: Blood NE was significantly suppressed in both studies. The 240 mg twice-daily dose showed the greatest effect (>90% suppression) and was the only dose to demonstrate a significant reduction in the disease activity biomarkers Aα-Val360 and desmosine [1].

- Safety: The most common adverse event was headache, particularly at the 240 mg dose. The study concluded that the 240 mg dose had a favorable safety profile with no detected safety signals of concern [1].

The Underlying Signaling Pathway

The therapeutic rationale for alvelestat is to correct the protease-antiprotease imbalance in AATD. The following diagram illustrates the key signaling pathway involved.

The diagram shows that the standard treatment works upstream by replenishing the missing AAT protein, while alvelestat acts directly on the disease mechanism downstream by inhibiting the overactive neutrophil elastase enzyme [1].

Research Implications and Future Directions

The Phase 2 data indicates that alvelestat's novel oral mechanism successfully modifies a key part of the disease pathophysiology. The 240 mg twice-daily dose has been selected for progression into a clinical endpoint study to further confirm its efficacy and safety [1].

References

Framework for Designing a Benchmark Comparison Guide

For a compound like Enofelast, a kinase inhibitor, a benchmark guide should objectively compare its efficacy and safety profile against relevant alternatives. Below is a structured approach.

Define Comparative Objectives and Metrics

Your guide should start by clearly stating what is being compared. Key objectives and corresponding quantitative metrics are outlined in the table below.

| Comparison Objective | Key Performance Indicators (KPIs) | Common Alternatives/Baselines |

|---|---|---|

| In Vitro Potency | IC₅₀ (half-maximal inhibitory concentration) for target kinase(s); Selectivity index (IC₅₀ off-target/IC₅₀ on-target) | Other inhibitors in the same class (e.g., first-generation vs. second-generation inhibitors). |

| Cellular Efficacy | GI₅₀ (concentration for 50% growth inhibition) in relevant cell lines; Apoptosis assay results (e.g., caspase-3 activation) | Standard-of-care treatments, placebo/vehicle control. |

| Toxicological Safety | NOAEL (No-Observed-Adverse-Effect-Level); BMDL (Benchmark Dose Lower Confidence Limit) | The BMDL is a modern, statistically derived alternative to the NOAEL [1] [2]. |

The NOAEL is a professional opinion on the highest dose without adverse effects, but it has limitations as it depends on study design and definitions of "adversity" [3] [4]. The Benchmark Dose (BMD) approach is a more powerful statistical method that models all dose-response data to derive a reference point (BMDL), which is often more reliable and replaces the NOAEL in modern health risk assessments [1] [2] [5].

Detail Experimental Protocols

For credibility, your guide must provide reproducible methodologies. The workflows for core experiments can be visualized as follows.

In Vitro Kinase Inhibition Assay This protocol measures the compound's direct potency against its kinase target.

Cellular Proliferation Assay (Dose-Response) This protocol evaluates the compound's effect on cell growth.

Present Data in Structured Tables

All quantitative results should be synthesized into clear tables. Here is a template for in vitro potency data.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ in nM)

| Kinase Target | This compound | Alternative A | Alternative B | Experimental Notes |

|---|---|---|---|---|

| PKB/AKT | [Value] |

[Value] |

[Value] |

Assay: [e.g., ADP-Glo kinase assay]; [Reference compound IC₅₀ validation] |

| eNOS | [Value] |

[Value] |

[Value] |

Assay: [e.g., Nitric Oxide detection kit]; [Cell-free system] |

| Off-Target Kinase X | [Value] |

[Value] |

[Value] |

Selectivity panel data; [Concentration tested, e.g., 1 µM] |

A table for toxicological benchmark data would be structured as follows.

Table 2: Toxicological Benchmark Dose Analysis

| Compound | NOAEL (mg/kg/day) | BMDL₁₀ (mg/kg/day) | Critical Effect | Study Duration |

|---|---|---|---|---|

| This compound | [Value] |

[Value] |

[e.g., Liver enzyme elevation] |

[e.g., 28-day repeat dose] |

| Alternative A | [Value] |

[Value] |

[e.g., Renal toxicity] |

[e.g., 28-day repeat dose] |

Visualize Key Signaling Pathways

For a compound like this compound, illustrating the pathways it modulates is crucial. Based on research into AKT/eNOS signaling, the pathway diagram can provide context for its mechanism and feedback loops [6].

How to Locate Specific Data on this compound

Since specific benchmark data for this compound wasn't available in my search, you can find it through these channels:

- Scientific Databases: Perform a targeted search on PubMed or Google Scholar using terms like "this compound kinase inhibitor," "this compound preclinical data," or "this compound IC50."

- Regulatory Agencies: Check for public assessment reports from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA), which may contain detailed non-clinical data.

- Clinical Trial Registries: Search platforms like ClinicalTrials.gov for any completed or ongoing trials involving this compound. Results sections often contain key efficacy and safety findings.

References

- 1. The benchmark dose method--review of available models, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Guidance on the use of the benchmark dose approach in risk ... [efsa.europa.eu]

- 3. The no-observed-adverse-effect-level in drug safety ... [pubmed.ncbi.nlm.nih.gov]

- 4. NOEL and NOAEL: A retrospective analysis of mention in ... [pubmed.ncbi.nlm.nih.gov]

- 5. The use of benchmark dose methodology with acute ... [pubmed.ncbi.nlm.nih.gov]

- 6. AKT/eNOS signaling module functions as a potential feedback ... [jmolecularsignaling.biomedcentral.com]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Noonan TC, Jamieson-Leclercq T, Desai SN. Effect of BI-L-239, A-64077 and MK-886 on leukotriene B4 synthesis by chopped guinea pig lung and on antigen-induced tracheal contraction in vitro. Prostaglandins. 1992 Dec;44(6):543-54. PubMed PMID: 1335586.

3: Wegner CD, Gundel RH, Abraham WM, Schulman ES, Kontny MJ, Lazer ES, Homon CA, Graham AG, Torcellini CA, Clarke CC, et al. The role of 5-lipoxygenase products in preclinical models of asthma. J Allergy Clin Immunol. 1993 Apr;91(4):917-29. PubMed PMID: 8473681.

4: Gundel RH, Torcellini CA, Clarke CC, Desai S, Lazer ES, Wegner CD. The effects of a 5-lipoxygenase inhibitor on antigen-induced mediator release, late-phase bronchoconstriction and cellular infiltrates in primates. Adv Prostaglandin Thromboxane Leukot Res. 1991;21A:457-60. PubMed PMID: 1825582.